1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2-pyridinylsulfonyl)piperazine
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2-pyridinylsulfonyl)piperazine is a sulfonamide and a member of pyridines.
Scientific Research Applications
Synthesis and Intermediates in Drug Development
- The compound is used as an intermediate in the synthesis of anti-hypertensive drugs like Doxazosin, which is indicated for hypertension and benign prostate hyperplasia treatment (C. Ramesh, R. B. Reddy, G. M. Reddy, 2006).
Potential in Antidepressant Drug Development
- Piperazine derivatives including those derived from 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2-pyridinylsulfonyl)piperazine have been explored for their potential as dual antidepressant drugs, showing promise in receptor affinity and serotonin reuptake inhibition (S. Silanes et al., 2004).
Antimicrobial and Antifungal Properties
- Studies have shown that certain derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2-pyridinylsulfonyl)piperazine exhibit significant antibacterial and antifungal activities, making them potential therapeutic agents (N. Patel, S. N. Agravat, 2007).
Biofilm Inhibition and Cytotoxicity
- Research on N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, derived from the compound, indicated their potential in inhibiting bacterial biofilms and showed mild cytotoxicity, which can be crucial in developing new pharmaceuticals (M. Abbasi et al., 2020).
Potential in Diabetes Treatment
- Piperazine derivatives, including those based on this compound, have been identified as potential antidiabetic agents, showing significant effects on glucose homeostasis in rat models of type II diabetes (G. Le Bihan et al., 1999).
Receptor Ligand Potential
- Certain N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines have been evaluated for their agonistic/antagonistic profile, indicating their potential as 5-HT1A receptor ligands, which could have implications in neurological research (B. J. van Steen et al., 1998).
properties
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2-pyridinylsulfonyl)piperazine |
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Molecular Formula |
C17H19N3O6S2 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-pyridin-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C17H19N3O6S2/c21-27(22,14-4-5-15-16(13-14)26-12-11-25-15)19-7-9-20(10-8-19)28(23,24)17-3-1-2-6-18-17/h1-6,13H,7-12H2 |
InChI Key |
ZIHZMWJPJKTMSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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